5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide
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Overview
Description
5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with an amino group, a difluoropyrrolidinyl group, and a methyl group, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of an appropriate aniline derivative with a suitable acyl chloride to form the benzamide core.
Introduction of the Difluoropyrrolidinyl Group: The difluoropyrrolidinyl group can be introduced via nucleophilic substitution reactions using a difluoropyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to replace the difluoropyrrolidinyl group with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amine derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidinyl group may enhance binding affinity to these targets, while the amino group can participate in hydrogen bonding, stabilizing the compound-target complex. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(3,3-Difluoropyrrolidin-1-yl)-2-methylbenzamide: Lacks the amino group, which may reduce its binding affinity to certain targets.
5-Amino-2-methylbenzamide: Lacks the difluoropyrrolidinyl group, which may affect its overall chemical reactivity and applications.
Uniqueness
5-Amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide is unique due to the presence of both the difluoropyrrolidinyl and amino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-amino-4-(3,3-difluoropyrrolidin-1-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3O/c1-7-4-10(9(15)5-8(7)11(16)18)17-3-2-12(13,14)6-17/h4-5H,2-3,6,15H2,1H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFKCXBGCKKHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N)N)N2CCC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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